molecular formula C15H18O2 B13934746 (Bicyclo(2.2.1)hept-2-yl)methyl benzoate CAS No. 53075-50-6

(Bicyclo(2.2.1)hept-2-yl)methyl benzoate

Cat. No.: B13934746
CAS No.: 53075-50-6
M. Wt: 230.30 g/mol
InChI Key: UGGMYHIVEOWQOR-UHFFFAOYSA-N
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Description

(Bicyclo(2.2.1)hept-2-yl)methyl benzoate is a chemical compound with the molecular formula C15H18O2. It is a derivative of bicyclo[2.2.1]heptane, also known as norbornane, which is a saturated bicyclic hydrocarbon. The compound is characterized by the presence of a benzoate ester group attached to the bicyclo[2.2.1]heptane framework. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo(2.2.1)hept-2-yl)methyl benzoate typically involves the esterification of bicyclo[2.2.1]heptane-2-methanol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and solvents are carefully selected to optimize the reaction rate and minimize by-products. Advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(Bicyclo(2.2.1)hept-2-yl)methyl benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Bicyclo(2.2.1)hept-2-yl)methyl benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (Bicyclo(2.2.1)hept-2-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which can then participate in various biochemical processes. The bicyclic structure may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester linkage and the stability imparted by the bicyclic framework. This combination of features makes it particularly useful in applications requiring both stability and reactivity .

Properties

CAS No.

53075-50-6

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanylmethyl benzoate

InChI

InChI=1S/C15H18O2/c16-15(12-4-2-1-3-5-12)17-10-14-9-11-6-7-13(14)8-11/h1-5,11,13-14H,6-10H2

InChI Key

UGGMYHIVEOWQOR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2COC(=O)C3=CC=CC=C3

Origin of Product

United States

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